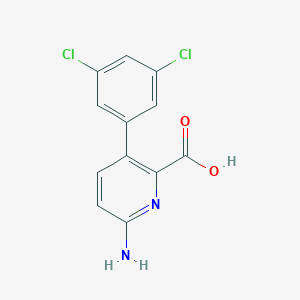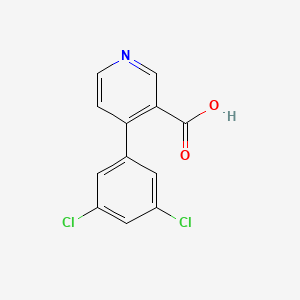![molecular formula C15H15N3O3 B6415307 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261962-73-5](/img/structure/B6415307.png)
6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is a complex organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group, a dimethylaminocarbonyl group, and a phenyl group attached to a picolinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinic Acid Backbone: The picolinic acid backbone can be synthesized from 2-methylpyridine through oxidation using potassium permanganate (KMnO4).
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of picolinic acid followed by reduction with a suitable reducing agent like iron powder in the presence of hydrochloric acid.
Attachment of the Dimethylaminocarbonyl Group: The dimethylaminocarbonyl group can be introduced through acylation reactions using dimethylamine and a suitable acylating agent.
Coupling with the Phenyl Group: The phenyl group can be introduced through Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness
6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid is unique due to the presence of the dimethylaminocarbonyl group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets and participate in diverse chemical reactions.
Propiedades
IUPAC Name |
6-amino-3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-4-9(8-10)11-6-7-12(16)17-13(11)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMRUXREBQDCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415304.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415314.png)

